molecular formula C17H24N2O3 B2881144 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide CAS No. 942013-87-8

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide

Cat. No.: B2881144
CAS No.: 942013-87-8
M. Wt: 304.39
InChI Key: BKDQDLMLSKJNJO-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide is a complex organic compound with a unique structure that includes a piperidine ring, a methoxy group, and a butanamide moiety

Mechanism of Action

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide, also known as apixaban, is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the coagulation process, where it catalyzes the conversion of prothrombin to thrombin, a key enzyme in blood clot formation .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, acting as a competitive inhibitor . This binding inhibits free, prothrombinase, and clot-bound FXa activity, thereby reducing thrombin generation . As a result, it indirectly inhibits platelet aggregation, which is primarily driven by thrombin .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation and subsequently, the formation of fibrin clots . This action affects the final common pathway of the coagulation cascade, which leads to a decrease in thrombus formation .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It is metabolized in the liver mainly via the P450 cytochromes CYP3A4 and CYP3A5 . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a reduction in thrombin generation and clot formation . This leads to an antithrombotic effect, which has been demonstrated in pre-clinical studies to be dose-dependent . The compound has shown efficacy in preventing and treating various thromboembolic diseases .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, the presence of strong inhibitors of CYP3A4 and P-gp can increase the blood levels of apixaban . Conversely, strong inducers of these enzymes can decrease its blood levels . Therefore, the efficacy and stability of apixaban can be affected by the presence of other drugs that interact with these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide.

    Attachment of the Butanamide Moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide
  • N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide

Uniqueness

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12(2)10-16(20)18-13-7-8-14(15(11-13)22-3)19-9-5-4-6-17(19)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDQDLMLSKJNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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